tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
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Overview
Description
tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate: is a synthetic organic compound belonging to the class of benzoxazepines. This compound is characterized by a tert-butyl ester group, a bromine atom at the 7th position, and a dihydro-1,4-benzoxazepine core. Benzoxazepines are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds like “tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate” often target specific enzymes or receptors in the body. The bromine atom in the compound could potentially enhance its binding affinity to its target .
Mode of Action
The compound might interact with its target by forming a complex, which could inhibit or enhance the function of the target. The specific mode of action would depend on the nature of the target and the structure of the compound .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a specific metabolic pathway, the compound could alter the pathway’s activity .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For instance, the tert-butyl group might influence the compound’s lipophilicity, which could affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its target and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate typically involves the following steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate ortho-aminophenol with a suitable bromoalkylating agent under basic conditions to form the benzoxazepine ring.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification of the carboxylic acid precursor using tert-butyl alcohol and a strong acid catalyst such as sulfuric acid.
Bromination: The bromine atom is introduced at the 7th position through a selective bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro portion of the benzoxazepine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Oxo derivatives of the benzoxazepine ring.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted benzoxazepine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Investigated for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for neurological and psychiatric disorders.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylic acid: Lacks the tert-butyl ester group, resulting in different chemical properties and biological activities.
tert-Butyl 2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate:
Uniqueness
tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is unique due to the combination of the tert-butyl ester group and the bromine atom, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTCHZNAPXYRGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649328 |
Source
|
Record name | tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740842-73-3 |
Source
|
Record name | tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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